4-Phenylpyridine

Beschreibung

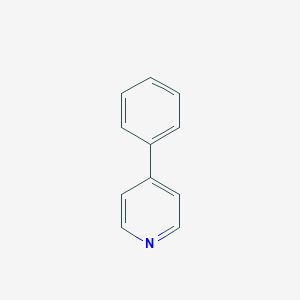

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZRCNQLWOELDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022140 | |

| Record name | 4-Phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 4-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

281.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 4-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

939-23-1, 52642-16-7 | |

| Record name | 4-Phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052642167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452KD9YCG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 - 78 °C | |

| Record name | 4-Phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylpyridine, a key intermediate in the development of various pharmaceuticals and functional materials. This document details common synthetic methodologies, including Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions, and provides in-depth experimental protocols. Furthermore, it presents a thorough characterization of this compound with a summary of its physical and spectroscopic properties.

Physical and Chemical Properties

This compound is a light brown crystalline solid at room temperature.[1] It is soluble in organic solvents like alcohol and ether but is insoluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N | [1][3] |

| Molecular Weight | 155.20 g/mol | [1][3] |

| Melting Point | 69-78 °C | [1][3][4][5] |

| Boiling Point | 274-281 °C | [3][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 939-23-1 | [1][3] |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The three most prevalent methods are the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine with phenylboronic acid.

A general reaction scheme is as follows:

Where X is a halide (Cl, Br, I) and B(OR)₂ represents a boronic acid or a boronic ester.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of a 4-halopyridine with phenylboronic acid.

Materials:

-

4-Chloropyridine hydrochloride (or 4-bromopyridine/4-iodopyridine)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

-

A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[6]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylacetamide (DMA))[6]

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 4-halopyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%). If a solid ligand is used, it is added at this stage.

-

Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.[6]

Logical Workflow for Suzuki-Miyaura Synthesis

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful due to the high reactivity of organozinc reagents.

A general reaction scheme is as follows:

Where X and X' are halides.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling to synthesize this compound.

Materials:

-

4-Halopyridine (e.g., 4-bromopyridine)

-

A phenylzinc reagent (e.g., phenylzinc chloride)

-

A palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

Procedure:

-

Preparation of the Organozinc Reagent (if not commercially available): An aryl halide (e.g., bromobenzene) is reacted with activated zinc to form the organozinc reagent. This step must be carried out under strictly anhydrous and inert conditions.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, the catalyst (1-5 mol%) and the 4-halopyridine (1.0 equiv.) are dissolved in the anhydrous solvent.

-

Addition of Organozinc Reagent: The solution of the phenylzinc reagent (1.1-1.5 equiv.) is then added slowly to the reaction mixture.

-

Reaction Execution: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.

-

Purification: The crude product is purified by column chromatography.

Logical Workflow for Negishi Coupling Synthesis

Caption: Workflow for the Negishi coupling synthesis of this compound.

Stille Coupling

The Stille coupling reaction pairs an organotin compound with an organic halide, catalyzed by palladium. A key advantage of this method is the stability of organotin reagents to air and moisture.

A general reaction scheme is as follows:

Where X is a halide and R is typically a butyl group.

Experimental Protocol: Stille Coupling

This protocol provides a general method for the Stille coupling to produce this compound.

Materials:

-

4-Halopyridine (e.g., 4-iodopyridine)

-

An organostannane reagent (e.g., phenyltributyltin)

-

A palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Optional: A lithium chloride (LiCl) additive to facilitate transmetalation.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 4-halopyridine (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (1-5 mol%) in the anhydrous solvent. If used, LiCl is also added at this stage.

-

Reaction Execution: The reaction mixture is heated to a temperature typically between 80 and 110 °C. Progress is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled and may be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration. The filtrate is then extracted with an organic solvent. The combined organic layers are washed and dried.

-

Purification: The crude product is purified by column chromatography.

Logical Workflow for Stille Coupling Synthesis

References

- 1. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-N-oxide(1131-61-9) 13C NMR [m.chemicalbook.com]

- 3. This compound(939-23-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(939-23-1) 1H NMR [m.chemicalbook.com]

- 5. This compound-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpyridine, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its unique structural motif, featuring a pyridine ring substituted with a phenyl group, imparts a distinct set of physicochemical properties that are pivotal to its reactivity, bioavailability, and overall utility in scientific research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to aid in its practical application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉N | [1][2] |

| Molecular Weight | 155.20 g/mol | [2] |

| Appearance | Light brown or light yellow to beige crystalline solid/powder | [1][2][3] |

| Melting Point | 69-78 °C | [1][2][3] |

| Boiling Point | 274-281 °C at 760 mmHg | [1][2][3] |

| pKa (Strongest Basic) | 5.08 - 5.45 (Predicted) | [1] |

| LogP | 2.59 | [2][3] |

| Water Solubility | Soluble (Predicted: 3.4 g/L) | [1][4] |

| Solubility | Soluble in Chloroform, Methanol, Alcohol, Ether | [1][2][5] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.[6]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[6]

-

The heating rate is then slowed to 1-2°C per minute.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

This method is suitable for small quantities of liquid.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), rubber band or wire.

-

Procedure:

-

A few milliliters of this compound are placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.[10]

-

The test tube is attached to a thermometer.[10]

-

The assembly is heated in a heating bath.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a base, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in deionized water.[11]

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated with standard buffer solutions.[11]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.[11]

-

Methodology: NMR Spectroscopy

This method relies on the change in the chemical shift of protons in the molecule as a function of pH.[12]

-

Apparatus: NMR spectrometer, NMR tubes, pH meter.

-

Procedure:

-

A series of solutions of this compound are prepared in D₂O at different pH values.[12]

-

The ¹H NMR spectrum of each solution is recorded.

-

The chemical shifts of specific protons (e.g., those on the pyridine ring) are plotted against the pH.[12]

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point of the curve.[13]

-

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio.

Methodology: Shake-Flask Method

This is the traditional and most reliable method for determining LogP.

-

Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours.[14]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is added to a known volume of the other phase in a separatory funnel.

-

The mixture is shaken for a set period (e.g., 1 hour) to allow for partitioning.[15]

-

The two phases are allowed to separate.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13][15]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.[16]

-

Water Solubility Determination

Water solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.

Methodology: Flask Method

This method is suitable for determining the solubility of compounds that are soluble above 10⁻² g/L.[17]

-

Apparatus: Erlenmeyer flask, magnetic stirrer, constant temperature bath, analytical balance, filtration apparatus, analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

-

The solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.[19]

-

The concentration of this compound in the filtrate is determined using a calibrated analytical method.[19]

-

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: A logical workflow for the experimental determination of physicochemical properties.

Key Physicochemical Properties of this compound

This diagram provides a summary of the core physicochemical properties of this compound.

References

- 1. This compound CAS#: 939-23-1 [m.chemicalbook.com]

- 2. This compound | 939-23-1 [chemicalbook.com]

- 3. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB011123) - FooDB [foodb.ca]

- 5. This compound | 939-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. acdlabs.com [acdlabs.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Phenylpyridine (CAS 939-23-1)

For Researchers, Scientists, and Drug Development Professionals

Core Information

4-Phenylpyridine, with the CAS number 939-23-1, is an aromatic heterocyclic organic compound. It consists of a pyridine ring substituted with a phenyl group at the 4-position. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and biological activity make it a valuable tool for researchers.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 939-23-1 |

| Molecular Formula | C₁₁H₉N |

| Molecular Weight | 155.20 g/mol [1] |

| InChI | InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H |

| InChIKey | JVZRCNQLWOELDU-UHFFFAOYSA-N |

| SMILES | c1ccc(cc1)c2ccncc2 |

| Synonyms | 4-Azabiphenyl, p-Phenylpyridine, gamma-Phenylpyridine |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 77-78 °C[2] |

| Boiling Point | 281 °C at 760 mmHg[2] |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. |

| pKa | 5.45 ± 0.10 (Predicted) |

| LogP | 2.59[2] |

Safety and Handling

Appropriate safety precautions are essential when working with this compound.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Use only outdoors or in a well-ventilated area. |

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Applications in Research and Development

This compound is a versatile molecule with applications spanning several areas of chemical and biological research.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is a scaffold in the development of drugs targeting specific biological pathways.[3]

-

Biological Research: It is utilized as a research tool for studying mitochondrial function.[3] Notably, it is an inhibitor of mitochondrial complex I, making it valuable for investigating cellular respiration and energy metabolism.[3]

-

Chemical Synthesis: As a building block, it participates in a wide range of organic reactions to create more complex molecules for applications in pharmaceuticals, agrochemicals, and specialty chemicals.[3]

-

Organocatalysis: this compound and its derivatives have been shown to act as organocatalysts in reactions such as the borylation of aryl halides.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize this compound from 4-chloropyridine and phenylboronic acid.

Materials:

-

4-Chloropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.

-

Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

-

Reaction: Stir the mixture at a reflux temperature (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Biological Activity: Inhibition of Mitochondrial Complex I

This compound is a known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

The mechanism of inhibition is thought to involve the binding of this compound to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This action is similar to that of other well-known Complex I inhibitors like rotenone and MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP.[4][5][6][7]

Caption: Inhibition of mitochondrial Complex I by this compound disrupts the electron transport chain.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033123) [hmdb.ca]

- 2. This compound | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the characterization of the inhibitory mechanism of 4'-alkylated 1-methyl-4-phenylpyridinium and phenylpyridine analogues in mitochondria and electron transport particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Irreversible inhibition of mitochondrial complex I by 1-methyl-4-phenylpyridinium: evidence for free radical involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mitochondrial respiration by analogs of this compound and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Phenylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative this compound derivatives against various human cancer cell lines.

| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |

| Terpyridine Derivatives | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine (L) | MCF-7 (Breast) | 0.04 | [1] |

| 1,4-Dihydropyridines | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical) | 3.6 | [2] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast) | 5.2 | [2] | |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical) | 2.3 | [2] | |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 (Breast) | 5.7 | [2] | |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa (Cervical) | 4.1 | [2] | |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | MCF-7 (Breast) | 11.9 | [2] | |

| Phenylpyridine Semicarbazides | Compound 5l | QGY-7703 (Hepatocellular) | 9.15 | [3] |

| Compound 5l | NCI-H460 (Non-small cell lung) | 10.45 | [3] | |

| Compound 5l | MCF-7 (Breast) | 12.50 | [3] | |

| Thiopyrano[4,3-d]pyrimidine Derivatives | Compound 11j | A549 (Lung) | 11.59 | [4] |

| Compound 11j | PC-3 (Prostate) | 15.29 | [4] | |

| Compound 11j | MCF-7 (Breast) | 12.43 | [4] | |

| Pyridine Derivatives | Compound H42 | SKOV3 (Ovarian) | 0.87 | [5] |

| Compound H42 | A2780 (Ovarian) | 5.4 | [5] | |

| 4-(2-fluorophenoxy)pyridine Derivatives | Compound 13v | BaF3-FLT3-ITD | Nanomolar range | [6] |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Many this compound derivatives trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated intracellular ROS levels can damage cellular components and activate signaling cascades leading to apoptosis.

Caption: ROS-mediated apoptotic pathway induced by this compound derivatives.

Certain this compound derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase, preventing cancer cells from progressing through division.[1] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Caption: G0/G1 cell cycle arrest induced by this compound derivatives.

Experimental Protocols: Anticancer Activity

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines by measuring metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include untreated and vehicle-only controls.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

-

IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Anti-inflammatory Activity

This compound derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit enzymes like COX-1 and COX-2.

| Derivative Type | Compound | Target | IC50 (µM) | Reference |

| Pyridine Carbothioamide Analogs | Compound R6 | In vitro anti-inflammatory activity | 10.25 | [8] |

| Compound R3 | In vitro anti-inflammatory activity | 23.15 | [8] |

Experimental Protocols: Anti-inflammatory Activity

This protocol describes a method for screening this compound derivatives for their ability to inhibit COX-2 activity.

Materials:

-

COX-2 human recombinant enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor or vehicle control.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Antimicrobial Activity

The this compound scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,4-Dihydropyridine Derivatives | Compound 2c | Candida albicans | 0.5 | [9] |

| 3-phenyl-4-phenoxypyrazole Derivatives | PYO1 | Staphylococcus aureus | 1 | [10] |

| PYO12 | Staphylococcus aureus | 1 | [10] | |

| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Human promyelocytic leukemia) | 0.57 (IC50) | [11] |

Experimental Protocols: Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound derivatives

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Certain this compound derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Derivative Type | Compound | Virus | EC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine Derivatives | Compound 2d | Herpes simplex virus type 1 (HSV-1) | 6.8 | [4] |

| Compound 3f | Mayaro virus (MAYV) | 2.2 | [4] | |

| Compound 3a | Vesicular stomatitis virus (VSV) | 4.8 | [4] | |

| Compound 3c | Vesicular stomatitis virus (VSV) | 0.52 | [4] |

Neuroprotective and Enzyme Inhibitory Activities

Beyond the aforementioned activities, this compound derivatives have been investigated for their neuroprotective effects and their ability to inhibit specific enzymes involved in various disease pathologies.

Quantitative Data on Neuroprotection and Enzyme Inhibition

| Activity | Derivative Type | Target | IC50 / Ki | Reference |

| NADH Dehydrogenase Inhibition | 1-methyl-4-phenylpyridinium (MPP+) and analogs | Mitochondrial inner membrane preparations | Varies with hydrophobicity | [12] |

| Glucagon Receptor Antagonism | 5-Hydroxyalkyl-4-phenylpyridines | Glucagon Receptor | 0.11 µM | [13] |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibition | 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | 0.57 nM | [14] |

| FLT3-ITD Inhibition | 4-(2-fluorophenoxy)pyridine derivatives | FLT3-ITD | Nanomolar range | [6] |

Experimental Protocols: Enzyme Inhibition

This assay measures the inhibition of NADH oxidase activity in mitochondrial preparations.

Materials:

-

Mitochondrial inner membrane preparations

-

NADH

-

This compound derivatives

-

Spectrophotometer

Procedure:

-

Preparation: Prepare mitochondrial inner membrane fractions from a suitable tissue source.

-

Reaction Mixture: Prepare a reaction mixture containing the mitochondrial preparation in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

IC50 Calculation: Determine the rate of NADH oxidation at each inhibitor concentration and calculate the IC50 value.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds towards clinical applications. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylpyridine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpyridine moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, combining the aromaticity of both a pyridine and a phenyl ring, make it a versatile building block for the design of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl group can be readily functionalized to modulate lipophilicity, target binding, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound scaffold, covering its synthesis, diverse therapeutic applications, mechanisms of action, and relevant experimental protocols.

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely employed and versatile method.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This protocol details a general procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of a pyridine halide with phenylboronic acid.

Materials and Reagents:

-

4-halopyridine (e.g., 4-bromopyridine hydrochloride, 4-iodopyridine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

-

Phosphine ligand (if using a simple palladium salt, e.g., triphenylphosphine [PPh₃])

-

Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, N,N-dimethylformamide [DMF])

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Workflow for Suzuki-Miyaura Coupling:

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A novel series of pyridine-based derivatives has been synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4).[1] Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. One such compound, 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, was identified as a potent and selective DPP-4 inhibitor.[1]

Quantitative Data for DPP-4 Inhibitors:

| Compound | Target | IC50 (nM) | Selectivity (DPP-8/DPP-4) |

| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid[1] | DPP-4 | 0.57 | 238 |

DPP-4 Inhibition Signaling Pathway:

Kinase Inhibitors for Cancer and Inflammatory Diseases

The this compound scaffold is a key component in a number of kinase inhibitors targeting signaling pathways implicated in cancer and inflammation.

A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. These compounds have shown efficacy in blocking the production of the pro-inflammatory cytokine TNF-α.

Quantitative Data for p38 MAP Kinase Inhibitors:

| Compound | Target | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |

| 7g | p38 MAP Kinase | 10 | 20 |

| 10b | p38 MAP Kinase | 8 | 15 |

p38 MAP Kinase Signaling Pathway:

Derivatives of N², N⁴-diphenylpyridine-2,4-diamine have been synthesized and evaluated as inhibitors of EGFR, including mutants that confer resistance to existing therapies. These compounds have demonstrated potent antiproliferative activity against cancer cell lines harboring these mutations.

Quantitative Data for EGFR Inhibitors:

| Compound | Cell Line (EGFR mutation) | Antiproliferative IC50 (nM) |

| 14l | Baf3-EGFR L858R/T790M/C797S | 8 |

| Baf3-EGFR Del19/T790M/C797S | 11 |

EGFR Signaling Pathway:

Other Therapeutic and Agrochemical Applications

The this compound scaffold has also been explored for other biological activities, including:

-

Insecticides: Certain 2-phenylpyridine derivatives have shown potent insecticidal activity.

-

Herbicides: Novel pyrazole derivatives containing a phenylpyridine moiety have been synthesized and demonstrated herbicidal properties.

Key Experimental Protocols

DPP-4 Inhibition Assay

This protocol describes a common in vitro fluorescence-based assay to determine the inhibitory activity of compounds against DPP-4.

Materials and Reagents:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (enzyme and buffer only).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for DPP-4 Inhibition Assay:

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability to readily modify its physicochemical properties have enabled the development of a diverse range of biologically active molecules. From potent and selective enzyme inhibitors for metabolic diseases and cancer to novel agrochemicals, the this compound core demonstrates its privileged nature. Future research in this area is expected to further expand the therapeutic potential of this remarkable scaffold, leading to the discovery of new and improved medicines.

References

4-Phenylpyridine: A Core Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpyridine, a seemingly simple heterocyclic aromatic compound, has a rich history and has emerged as a pivotal structural motif in a multitude of scientific disciplines. Its unique electronic properties and synthetic accessibility have made it a versatile building block in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key synthetic methodologies with detailed experimental protocols, and its significant applications, particularly in the realm of drug discovery. Quantitative data are summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its utility and mechanism of action.

Discovery and History

While the parent pyridine ring was first isolated in 1846, the specific history of this compound is less definitively documented in early literature. However, a significant early report of its synthesis can be found in the Journal of the American Chemical Society in 1956, which laid the groundwork for future investigations into its properties and applications.[1] The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, dramatically improved the accessibility of this compound and its derivatives, paving the way for its widespread use in research and development.[2] This synthetic revolution transformed this compound from a chemical curiosity into a readily available and highly valuable scaffold for medicinal chemists and material scientists.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are well-characterized, providing a solid foundation for its use in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N | [3] |

| Molecular Weight | 155.20 g/mol | [3] |

| CAS Number | 939-23-1 | [3] |

| Appearance | Light yellow to beige crystalline powder | [1][4] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 274-275 °C | [4] |

| Water Solubility | Soluble | [4] |

| LogP | 2.6 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 8.71 (d, 2H), 7.63 (d, 2H), 7.52-7.40 (m, 5H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.5, 148.1, 138.2, 129.2, 128.9, 127.0, 121.5 |

| IR (KBr) | ν (cm⁻¹): 3050, 1595, 1475, 1410, 815, 760, 695 |

| Mass Spectrum (EI) | m/z (%): 155 (M⁺, 100), 128, 77 |

Synthesis of this compound

The synthesis of this compound has evolved significantly over the years, with modern methods offering high yields and broad functional group tolerance.

Historical Methods

Early synthetic approaches to phenylpyridines often involved multi-step procedures with harsh reaction conditions and modest yields. These methods, while historically important, have been largely superseded by more efficient cross-coupling strategies.

Modern Synthetic Methods: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for the synthesis of this compound. This reaction involves the coupling of a pyridine-containing boronic acid or ester with a phenyl halide, or vice versa.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-chloropyridine and phenylboronic acid.

-

Materials:

-

4-Chloropyridine hydrochloride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

-

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its ability to participate in hydrogen bonding and π-π stacking interactions, coupled with its metabolic stability, makes it an attractive core for drug design.

Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

-

c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in oncology. Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Several this compound derivatives have been developed as potent c-Met inhibitors.

Diagram: Simplified c-Met Signaling Pathway and Inhibition

Caption: this compound derivatives can inhibit the c-Met signaling pathway.

-

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. This compound-based compounds have been investigated as inhibitors of this pathway.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

-

TNIK Inhibitors: Traf2- and NCK-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently deregulated in colorectal cancer.[5] 4-Phenyl-2-phenylaminopyridine derivatives have been identified as potent and selective inhibitors of TNIK.

Diagram: Simplified Wnt/TNIK Signaling Pathway and Inhibition

Caption: this compound derivatives as inhibitors of TNIK in the Wnt signaling pathway.

Neurological and Other Applications

-

M1 Muscarinic Acetylcholine Receptor Modulators: The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor involved in cognitive function. This compound derivatives have been developed as positive allosteric modulators (PAMs) of this receptor, with potential applications in the treatment of Alzheimer's disease and schizophrenia.

Diagram: M1 Muscarinic Receptor Signaling and Modulation

Caption: Positive allosteric modulation of the M1 muscarinic receptor by this compound derivatives.

Conclusion and Future Perspectives

This compound has transitioned from a simple heterocyclic molecule to a cornerstone in the development of complex functional molecules. Its robust and versatile synthesis, particularly through Suzuki-Miyaura coupling, has made it an indispensable tool for chemists. In the field of drug discovery, the this compound scaffold continues to be a source of novel therapeutic agents targeting a wide range of diseases, from cancer to neurodegenerative disorders. The ongoing exploration of its structure-activity relationships and the development of new synthetic methodologies will undoubtedly lead to the discovery of even more potent and selective drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the this compound moiety will likely play an increasingly important role in the design of next-generation therapeutics.

References

Spectroscopic Data of 4-Phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₉N, with a molecular weight of 155.20 g/mol .[1] The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on both the pyridine and phenyl rings. The data presented here is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.70 | Doublet of Doublets | H-2, H-6 (Pyridine) | |

| ~7.65 | Multiplet | H-2', H-6' (Phenyl) | |

| ~7.50 | Multiplet | H-3, H-5 (Pyridine) | |

| ~7.45 | Multiplet | H-3', H-4', H-5' (Phenyl) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | C-2, C-6 (Pyridine) |

| ~148.0 | C-4 (Pyridine) |

| ~138.0 | C-1' (Phenyl) |

| ~129.5 | C-3', C-5' (Phenyl) |

| ~129.0 | C-4' (Phenyl) |

| ~127.0 | C-2', C-6' (Phenyl) |

| ~121.5 | C-3, C-5 (Pyridine) |

Note: Assignments are based on typical chemical shifts for similar aromatic systems and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=C/C=N bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Strong | Aromatic C=C and C=N Ring Stretching |

| 1500 - 1400 | Strong | Aromatic C=C and C=N Ring Stretching |

| 770 - 730 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

| 720 - 680 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 154 | ~31 | [M-H]⁺ |

| 127 | ~13 | [M-C₂H₂]⁺ |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~12 | [C₄H₃]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method): [1]

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-